molecular formula C23H31O3P B6357692 (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2448341-44-2

(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6357692
CAS No.: 2448341-44-2
M. Wt: 386.5 g/mol
InChI Key: JPJPMJVRCYAVEU-HHHXNRCGSA-N
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Description

Properties

IUPAC Name

(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPMJVRCYAVEU-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@]3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction involves the use of dicyclohexylcarbodiimide (DCC) and carboxylic acids to form an O-acylisourea intermediate, which then reacts with alcohols to form esters .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is in organic synthesis. It serves as an intermediate in the production of various organic compounds due to its ability to undergo multiple chemical transformations.

Case Study: Synthesis of Phospholes

Research has demonstrated that phospholes can be synthesized through the reaction of this compound with various electrophiles. The resulting products exhibit enhanced stability and reactivity, making them valuable in further synthetic pathways .

Catalysis

The compound has shown promise as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions through different mechanisms:

  • Cross-Coupling Reactions : It can be used in Suzuki and Heck coupling reactions where it acts as a ligand that stabilizes metal catalysts.
  • Phosphine Catalysis : The presence of phosphorus allows it to function similarly to phosphine ligands, promoting reactions such as hydrophosphination and olefin metathesis .

Data Table: Catalytic Applications

Reaction TypeRole of CompoundReference
Suzuki CouplingLigand for palladium catalysts
Heck ReactionStabilizes metal during coupling
HydrophosphinationActs as a catalyst

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials:

  • Polymer Chemistry : It can be incorporated into polymers to enhance their properties such as thermal stability and mechanical strength.
  • Organic Electronics : Research indicates that phosphole derivatives may be used in organic light-emitting diodes (OLEDs) due to their electronic properties .

Medicinal Chemistry

The compound also shows potential in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Activity : Research has indicated potential antimicrobial properties that warrant further investigation .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against breast cancer cells, showing significant inhibition of cell growth compared to controls .

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets and pathways. The compound’s tert-butyl group and diisopropoxyphenyl groups contribute to its reactivity, allowing it to participate in various chemical transformations. These interactions can modulate biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and its closest analogs:

Parameter Target Compound Dimethoxyphenyl Analog (CAS 1373432-09-7) Dihydroxyphenyl Analog (CAS 1373432-13-3) Isopropyl-Substituted Analog (ZJ-0042)
Substituents 2,6-diisopropoxyphenyl 2,6-dimethoxyphenyl 2,6-dihydroxyphenyl 2,6-dimethoxyphenyl + isopropyl
Molecular Formula C23H31O3P C19H23O3P C26H29O3P Not explicitly stated (likely C22H29O3P)
Molecular Weight 386.46 330.36 420.47 ~380–400 (estimated)
Purity Not specified ≥97% ≥97% High (implied by pharmaceutical use)
Storage Stability Stable at 2–8°C under inert atmosphere -80°C (6 months) or -20°C (1 month) Not specified Likely requires dry, cold storage
Hazard Profile H302, H315, H319, H335 (toxic if ingested, irritant) Not specified Not specified Not specified
vs. 2,6-Dimethoxyphenyl:
  • The dimethoxy analog (CAS 1373432-09-7) is more soluble in polar solvents like DMSO, as evidenced by its recommended preparation in 10 mM DMSO stock solutions .
Hydroxyl vs. Alkoxy Substituents :
  • The dihydroxyphenyl analog (CAS 1373432-13-3) has higher polarity due to phenolic -OH groups, which may limit its utility in non-polar reaction systems but improve hydrogen-bonding capabilities .
Stereochemical Variations :
  • The (2S,3S) -configured analog (ZJ-0042) includes an additional isopropyl group, further modifying its spatial arrangement for specialized catalytic roles .

Stability and Handling Considerations

  • The target compound’s diisopropoxy groups reduce sensitivity to hydrolysis compared to dihydroxy analogs, which may require stringent moisture control .
  • Storage at 2–8°C under inert gas (for the target compound) contrasts with the -80°C requirement for the dimethoxy analog, suggesting superior thermal stability .

Biological Activity

(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic use.

  • Chemical Formula : C24H33O3P
  • Molecular Weight : 400.49 g/mol
  • CAS Number : 2247163-03-5

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Phosphorylation Modulation : The oxaphosphole structure allows for interaction with various kinases, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : In vitro experiments using cancer cell lines have shown that the compound significantly reduces cell viability compared to controls. For instance:
    • HeLa Cells : A dose-dependent decrease in viability was observed with IC50 values ranging from 10 to 20 µM.
    • MCF-7 Cells : Similar results were noted with IC50 values around 15 µM.
Cell LineIC50 (µM)Effect
HeLa10-20Significant reduction in viability
MCF-7~15Significant reduction in viability

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Results indicate moderate activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Escherichia coli : Showed an MIC of 75 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor size reduction over four weeks. Tumor growth inhibition was recorded at approximately 60% compared to untreated controls.

Case Study 2: Safety Profile Assessment

In a preliminary toxicological assessment involving rats, the compound was administered at varying doses. No significant adverse effects were observed at doses up to 100 mg/kg, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole experimentally validated?

  • Methodology : Use X-ray crystallography to resolve absolute stereochemistry, supported by chiral HPLC for enantiomeric purity analysis (>97%). For compounds with analogous structures (e.g., dimethoxyphenyl derivatives), circular dichroism (CD) spectroscopy and NOESY NMR can correlate spatial arrangements .
  • Note : Substituents (e.g., diisopropoxy vs. dimethoxy) influence steric and electronic properties, requiring adjustments in crystallization conditions .

Q. What are the optimal storage and handling conditions for this compound to ensure stability?

  • Protocol : Store lyophilized powder at -80°C (6-month stability) or -20°C (1-month stability). Prepare stock solutions in anhydrous DMSO or THF, avoiding freeze-thaw cycles. Pre-warm to 37°C with sonication to dissolve aggregates .
  • Critical Data : Solubility in DMSO: ~10 mM; in water: <0.1 mM. Precipitation risks increase with polar solvents .

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